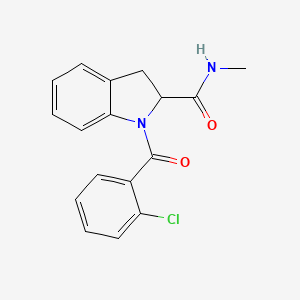

1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(2-chlorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-19-16(21)15-10-11-6-2-5-9-14(11)20(15)17(22)12-7-3-4-8-13(12)18/h2-9,15H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXABPFHNCVZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Indole Derivatives

Indoline is typically synthesized via catalytic hydrogenation or chemical reduction of indole precursors. A robust method involves treating indole-2-carboxylate esters with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) under reflux, achieving quantitative reduction to indoline-2-carboxylate. For example:

$$

\text{Indole-2-carboxylate} \xrightarrow[\text{Et}_3\text{SiH, TFA}]{\text{65°C, 3 h}} \text{Indoline-2-carboxylate} \quad \text{(Yield: 95%)} \quad

$$

This method avoids over-reduction and preserves ester functionalities for downstream modifications.

Cyclization of Tryptamine Derivatives

Alternative routes employ tryptamine derivatives cyclized under acidic conditions. For instance, treatment of 5-phenyltryptamine with methyl chloroformate in a biphasic system (EtOAc/NaOH) yields N-protected intermediates, which undergo cyclization to indoline-2-carboxamides upon deprotection.

Installation of the N-Methylcarboxamide Group

Coupling Reactions with Methylamine

Indoline-2-carboxylic acid derivatives are coupled with methylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . A representative procedure involves:

- Saponification of indoline-2-carboxylate ester with NaOH to yield indoline-2-carboxylic acid.

- Activation with BOP and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

- Coupling with methylamine to afford N-methylcarboxamide:

$$

\text{Indoline-2-COOH} + \text{CH}3\text{NH}2 \xrightarrow[\text{DIPEA}]{\text{BOP, DCM}} \text{Indoline-2-CONHCH}_3 \quad \text{(Yield: 80–85%)} \quad

$$

Direct Aminolysis of Esters

Methylamine can directly displace ester groups under high-pressure conditions, though this method suffers from lower yields (60–70%) due to competing hydrolysis.

N1-Acylation with 2-Chlorobenzoyl Chloride

Friedel-Crafts Acylation

The indoline nitrogen is acylated using 2-chlorobenzoyl chloride in the presence of indium(III) triflate (In(OTf)₃) as a Lewis acid. Optimized conditions involve:

$$

\text{Indoline} + \text{2-Cl-C}6\text{H}4\text{COCl} \xrightarrow[\text{In(OTf)₃, THF}]{\text{0°C → rt}} \text{1-(2-Cl-Benzoyl)indoline} \quad \text{(Yield: 88%)} \quad

$$

In(OTf)₃ enhances electrophilicity of the acyl chloride, enabling regioselective acylation at N1 without competing C-acylation.

Schotten-Baumann Conditions

Aqueous alkaline conditions (NaOH/CH₂Cl₂) facilitate rapid acylation but require strict pH control to prevent hydrolysis of the carboxamide.

Integrated Synthetic Routes

Sequential Functionalization Pathway

Convergent Approach

- N1-Acylation of indoline with 2-chlorobenzoyl chloride.

- C2-Carboxamide installation via coupling.

Overall Yield : 72% (two steps).

Purification and Characterization

Crystallization Techniques

Cocrystallization with 4-methoxyaniline or 4-phenoxybenzylamine in ethanol yields high-purity product (≥99%), as confirmed by differential scanning calorimetry (DSC) and single-crystal X-ray diffraction.

Spectroscopic Validation

- ¹H NMR : δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 2H, NCH₂), 3.01 (s, 3H, NCH₃).

- IR : ν(C=O) 1680 cm⁻¹ (amide), 1720 cm⁻¹ (benzoyl).

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Sequential Functionalization | 3 | 68 | 99 | High regioselectivity |

| Convergent Approach | 2 | 72 | 98 | Shorter route, fewer intermediates |

| Direct Aminolysis | 2 | 60 | 95 | Avoids coupling reagents |

Challenges and Optimization Opportunities

- Regioselectivity in Acylation : Competing C3-acylation observed in non-polar solvents (e.g., toluene) necessitates polar solvents like THF.

- Carboxamide Hydrolysis : Schotten-Baumann conditions risk hydrolyzing the carboxamide; thus, low temperatures (0–5°C) are critical.

- Catalyst Cost : In(OTf)₃ is expensive; screening cheaper alternatives (e.g., Zn(OTf)₂) could reduce costs.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . The exact molecular pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Core Structure Variations

- N-(2-Chlorophenyl)[1,1'-biphenyl]-2-carboxamide (CAS 723741-66-0): This compound replaces the indoline core with a biphenyl group, retaining the 2-chlorophenylcarboxamide moiety.

- 1-(2-Chlorobenzoyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide (ChemBridge-9148598): Here, the indoline is substituted with a piperidine ring, and a thiadiazole group is introduced.

- ORG27569 (5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide): While retaining the carboxamide group, ORG27569 features an indole core with additional chloro and ethyl substituents. This compound is a known allosteric modulator of the cannabinoid CB1 receptor, highlighting the pharmacological relevance of chlorinated carboxamides .

Substituent Modifications

- N-Methyl vs. N-Aryl Substitutions : The N-methyl group in 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide contrasts with N-aryl substitutions in compounds like DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide). N-Aryl groups can enhance steric bulk and π-stacking but may reduce metabolic stability .

Biological Activity

1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound belonging to the indoline-2-carboxamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research has indicated that indoline-2-carboxamide derivatives, including this compound, exhibit a range of biological activities. These include:

- Antiproliferative Effects : Significant antiproliferative activity against various cancer cell lines and pathogens.

- Inhibitory Action on Trypanosoma brucei : Demonstrated effectiveness in inhibiting the growth of this parasite, which causes human African trypanosomiasis (HAT) .

- Antimicrobial Properties : Some derivatives have shown promise against mycobacterial species, suggesting potential applications in treating infections resistant to conventional antibiotics .

The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, it is believed to interact with specific molecular targets within cells, modulating pathways involved in cell proliferation and survival.

Potential Targets

- Protease Inhibition : The compound has been identified as a potent inhibitor of certain proteases, which are crucial for the lifecycle of Trypanosoma brucei .

- Mycobacterial Transporters : Similar indole derivatives have been shown to inhibit MmpL3, a transporter essential for mycobacterial cell envelope integrity .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound and related compounds. Below is a summary of key findings:

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable characteristics for CNS penetration:

Q & A

Q. Advanced

- Orthogonal assays : Validate activity using unrelated methods (e.g., enzyme inhibition vs. cell viability assays) to rule out assay-specific artifacts .

- Meta-analysis : Compare data across studies while accounting for variables like cell line heterogeneity, incubation time, and compound solubility .

- Pharmacokinetic profiling : Assess bioavailability and metabolite formation, which may explain discrepancies between in vitro and in vivo results .

How can computational chemistry be integrated into the design of derivatives of this compound?

Q. Advanced

- Quantum mechanical calculations : Predict reaction pathways for derivative synthesis (e.g., Fukui indices for electrophilic substitution sites) .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize compounds with optimal binding affinity .

- QSAR modeling : Corrogate structural features (e.g., electron-withdrawing groups on the chlorobenzoyl ring) with activity trends .

What are the primary challenges in purifying this compound, and what chromatographic techniques are effective?

Q. Basic

- Challenges : Co-elution of regioisomers, residual solvents, and hydrolyzed byproducts.

- Solutions :

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for preliminary purification .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .

How can structure-activity relationships (SAR) be established for modifications to the chlorobenzoyl group?

Q. Advanced

- Systematic substitution : Synthesize analogs with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups at the 2-position of the benzoyl ring .

- In vitro testing : Compare IC values in target assays (e.g., kinase inhibition) to identify substituents enhancing potency.

- Steric analysis : Use molecular dynamics simulations to evaluate clashes with binding pockets .

What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

Q. Advanced

- ADME studies : Measure plasma protein binding, hepatic metabolism, and blood-brain barrier penetration to identify bioavailability limitations .

- Metabolite identification : LC-MS/MS profiling to detect inactive or toxic metabolites formed in vivo .

- Dose-response optimization : Adjust dosing regimens to align in vivo exposure with in vitro effective concentrations .

How is the stability of this compound characterized under varying pH and temperature conditions?

Q. Basic

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions at 40–60°C .

- Analytical tools : Monitor degradation via HPLC-UV (e.g., loss of parent compound peak at 254 nm) and HRMS for fragment identification .

- Kinetic modeling : Calculate degradation rate constants () to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.